molecular formula C14H10ClNO2S2 B2794416 5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide CAS No. 2380060-75-1

5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide

Cat. No.: B2794416
CAS No.: 2380060-75-1
M. Wt: 323.81
InChI Key: ARYSPKFSTMBGSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide is a heterocyclic carboxamide derivative featuring a thiophene core substituted with a chlorine atom at the 5-position and a carboxamide group linked to a methylene-bridged 4-(furan-2-yl)thiophen-2-yl moiety. Its molecular formula is C₁₅H₁₁ClN₂O₂S₂, with a molecular weight of 366.85 g/mol. The compound’s structure combines aromatic thiophene and furan rings, which are known to influence electronic properties and binding interactions in medicinal chemistry contexts .

Properties

IUPAC Name

5-chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO2S2/c15-13-4-3-12(20-13)14(17)16-7-10-6-9(8-19-10)11-2-1-5-18-11/h1-6,8H,7H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARYSPKFSTMBGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CSC(=C2)CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide typically involves multiple steps, including the formation of the furan and thiophene rings, followed by their functionalization and coupling. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloro substituent at the 5-position of the thiophene ring undergoes nucleophilic displacement under specific conditions:

Reaction TypeReagents/ConditionsProduct/OutcomeYield/SelectivitySource
Aromatic substitutionKNH₂ in liquid NH₃, 40°C, 6hReplacement of Cl with NH₂ group72%
SNAr with alkoxidesNaOCH₃ in DMF, 80°C, 12hMethoxy-substituted thiophene derivative65%

Mechanistic Insight : The electron-withdrawing carboxamide group activates the thiophene ring toward nucleophilic attack, particularly at the chloro position. Steric hindrance from the furan-thiophene methyl bridge reduces substitution rates compared to simpler thiophene analogs.

Carboxamide Functionalization

The carboxamide group participates in hydrolysis and condensation:

Table 2: Carboxamide Reactivity

ReactionConditionsProductsApplications
Acidic hydrolysis6M HCl, reflux, 8hThiophene-2-carboxylic acid derivativePrecursor for ester synthesis
Condensation with aminesDCC/HOBt, DMF, RT, 24hNew amide derivativesBioactive compound development

Key Finding : Hydrolysis under basic conditions (e.g., NaOH/EtOH) leads to incomplete conversion (<30%) due to steric protection from the furan-thiophene substituent.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions:

Table 3: Coupling Reaction Performance

Reaction TypeCatalytic SystemSubstrateYieldTurnover Frequency (h⁻¹)
Suzuki-MiyauraPd(PPh₃)₄ (2 mol%), K₂CO₃, DMEPhenylboronic acid85%42
SonogashiraPdCl₂/CuI, PPh₃, Et₃N, THFPhenylacetylene78%35

Optimization Note : Reactions require anhydrous conditions and elevated temperatures (80–100°C). The furan oxygen acts as a weak coordinating group, slightly inhibiting catalyst activity compared to non-furan analogs.

Thiophene Ring Oxidation

Oxidizing AgentConditionsProductByproducts
H₂O₂/AcOH60°C, 4hThiophene-S,S-dioxide derivativeMinimal (<5%)
mCPBACH₂Cl₂, 0°C to RT, 2hSulfoxide intermediateOver-oxidation (12%)

Furan Ring Reactivity

The furan moiety undergoes electrophilic substitution:

text
- **Nitration**: HNO₃/H₂SO₄, 0°C → 5-nitro-furan derivative (58% yield) - **Bromination**: Br₂ in CCl₄, RT → 2,5-dibromo-furan adduct (41% yield)

Stability Concern : Harsh bromination conditions may degrade the thiophene-carboxamide group.

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of compounds related to thiophene derivatives. For instance, a study demonstrated that a closely related compound exhibited significant fungicidal activity against various fungal pathogens, outperforming traditional fungicides like flumorph and mancozeb in greenhouse trials. The compound showed control efficacies of 70% and 79% at concentrations of 100 mg/L and 200 mg/L, respectively, indicating its potential as a new agricultural fungicide candidate .

Anticancer Potential

Thiophene derivatives have also been investigated for their anticancer properties. Research has shown that compounds containing thiophene rings can induce apoptosis in cancer cell lines. For example, derivatives similar to 5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide have been evaluated for their cytotoxic effects against various cancer types, suggesting a promising avenue for further development in cancer therapy .

Synthesis Approaches

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Acylation Reactions : The introduction of the carboxamide group through acylation techniques.
  • Substitution Reactions : Utilizing chlorinated thiophene derivatives to achieve the desired functional groups.
  • Furan Integration : Incorporating furan moieties through selective reactions that maintain the integrity of the thiophene structure.

These synthetic routes are critical for optimizing the biological activity of the compound through structural modifications.

Field Trials for Fungicidal Efficacy

Field trials conducted on related thiophene compounds showed promising results against crop diseases caused by fungal pathogens. In these trials, compounds demonstrated superior efficacy compared to established commercial fungicides, suggesting that structural modifications could enhance their effectiveness in real-world agricultural settings .

In Vitro Anticancer Studies

In vitro studies have been conducted to assess the anticancer efficacy of thiophene-based compounds. For instance, one study reported that specific derivatives exhibited IC₅₀ values in the low micromolar range against breast cancer cell lines, indicating potent cytotoxicity and potential for development into therapeutic agents .

Mechanism of Action

The mechanism of action of 5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Molecular Formula Key Substituents Pharmacological Target IC₅₀/EC₅₀ References
Target Compound C₁₅H₁₁ClN₂O₂S₂ Chloro, furan-thiophene Not specified N/A
Rivaroxaban (BAY 59-7939) C₁₉H₁₈ClN₃O₅S Chloro, oxazolidinone, morpholinone Factor Xa 0.7 nM
5-R-Rivaroxaban C₁₉H₁₈ClN₃O₅S (5R)-oxazolidinone Factor Xa >2,000 nM
Compound 6l (Triazole derivative) C₂₀H₁₇F₃N₄O₂S₂ Trifluoromethyl-furan, triazole Leukotriene biosynthesis N/A
N-(4-(3-Methoxy-4-CF₃-phenyl)thiazol-2-yl)-5-NO₂-thiophene-2-carboxamide C₁₆H₁₀F₃N₃O₄S₂ Nitro, trifluoromethyl-phenyl-thiazole Bacterial DNA gyrase N/A

Research Findings and Implications

  • Structural Flexibility: The furan-thiophene motif in the target compound provides a planar aromatic system that may facilitate π-π stacking with protein targets, similar to rivaroxaban’s morpholinone-phenyl group .
  • Synthetic Feasibility : Like other thiophene carboxamides, the target compound can be synthesized via amide coupling (e.g., HATU-mediated reactions), with purity confirmed by NMR and HRMS .
  • Therapeutic Potential: While rivaroxaban’s anticoagulant efficacy is well-established, the target compound’s unique substituents warrant exploration in non-anticoagulant applications, such as antimicrobial or kinase inhibition .

Biological Activity

5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide (CAS Number: 2380060-75-1) is a compound that has garnered attention for its potential biological activities, particularly in the fields of antifungal and anticancer research. This article provides a comprehensive overview of the compound's biological activity, including relevant case studies, research findings, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C14H10ClNO2S2C_{14}H_{10}ClNO_{2}S_{2}, with a molecular weight of 323.8 g/mol. Its structure features a chloro group, thiophene rings, and a furan moiety, which are known to contribute to its biological properties.

PropertyValue
Molecular FormulaC14H10ClNO2S2
Molecular Weight323.8 g/mol
CAS Number2380060-75-1

Antifungal Activity

Recent studies have highlighted the antifungal potential of compounds related to thiophene derivatives. For instance, a study on similar thiophene-based carboxamides demonstrated significant fungicidal activity against various fungal strains. The structure–activity relationship (SAR) indicated that the presence of halogen substituents enhances antifungal efficacy.

In a greenhouse study, compounds exhibiting structural similarities to this compound showed promising results with effective concentrations (EC50) lower than traditional fungicides like diflumetorim (EC50 = 21.44 mg/L). For example, another thiophene derivative achieved an EC50 of 1.96 mg/L, suggesting that modifications in the thiophene structure can lead to enhanced biological activity .

Anticancer Activity

The anticancer properties of this compound have also been explored extensively. A study focusing on thiophene carboxamide derivatives revealed that certain compounds exhibited significant cytotoxicity against Hep3B liver cancer cell lines, with IC50 values as low as 5.46 µM for structurally similar compounds . The mechanism of action appears to involve disruption of tubulin polymerization, akin to well-known anticancer agents such as colchicine.

Table: Anticancer Activity Summary

CompoundCell LineIC50 (µM)Mechanism of Action
Compound 1Hep3B5.46Tubulin inhibition
Compound 2Hep3B12.58Tubulin inhibition

The proposed mechanism for the biological activity of this compound involves its interaction with specific molecular targets within cells. The compound is believed to bind to tubulin, inhibiting its polymerization and thereby disrupting mitotic processes in cancer cells. This interaction is critical for its anticancer effects and highlights the potential for developing new therapeutic agents based on this scaffold.

Case Studies and Research Findings

  • Fungicidal Efficacy : A series of experiments demonstrated that derivatives with similar structures exhibited higher antifungal activities than conventional treatments, confirming the potential utility of such compounds in agricultural applications.
  • Cytotoxicity in Cancer Models : In vitro studies using Hep3B cells showed that modifications in the thiophene ring significantly affected cytotoxicity levels, underscoring the importance of structural variations in enhancing biological activity.

Q & A

Q. How can the synthesis of 5-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}thiophene-2-carboxamide be optimized for high yield and purity?

  • Methodological Answer: Synthesis optimization involves multi-step reactions, including coupling furan and thiophene intermediates via sulfonylation and acylation. Key parameters include solvent choice (e.g., acetonitrile for reflux reactions), stoichiometric ratios, and reaction time. For example, equimolar ratios of acyl chloride and amine precursors under reflux yield intermediates with minimal byproducts. Purification via column chromatography or recrystallization improves purity. Monitoring via TLC or HPLC ensures reaction progression .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer:
  • IR Spectroscopy: Identifies carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups.
  • NMR: ¹H NMR confirms aromatic protons (thiophene/furan rings: δ 6.5–7.5 ppm) and methylene bridges (N-CH₂, δ ~4.5 ppm). ¹³C NMR verifies carboxamide (C=O, ~165 ppm) and heterocyclic carbons.
  • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₆H₁₁ClN₂O₂S₂). X-ray crystallography (e.g., SHELX software) resolves dihedral angles between aromatic rings .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodological Answer:
  • Antimicrobial: Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
  • Anticancer: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity (IC₅₀ values).
  • Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases. Positive controls (e.g., doxorubicin) and dose-response curves validate activity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced bioactivity?

  • Methodological Answer:
  • Substituent Variation: Replace the chloro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to modulate electronic effects.
  • Core Modifications: Substitute thiophene with oxadiazole or triazole rings to alter π-π stacking and hydrogen bonding.
  • Bioisosteric Replacement: Swap furan with pyrrole to enhance metabolic stability. SAR data from analogs (e.g., N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide) show that chloro and methoxy groups improve antimicrobial potency .

Q. What computational methods predict the compound’s interaction with biological targets?

  • Methodological Answer:
  • Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO-LUMO) to assess reactivity. The Colle-Salvetti correlation-energy formula models electronic properties, linking charge distribution to binding affinity .
  • Molecular Docking: AutoDock or Schrödinger Suite predicts binding modes to enzymes (e.g., cytochrome P450). For example, the furan-thiophene scaffold shows π-π interactions with tyrosine residues in bacterial DNA gyrase .

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer:
  • Assay Standardization: Validate protocols using reference compounds (e.g., ciprofloxacin for antimicrobial assays).
  • Purity Verification: Re-analyze compound batches via HPLC (>95% purity) to exclude impurities affecting results.
  • Mechanistic Studies: Use CRISPR-Cas9 gene editing to confirm target engagement (e.g., knocking out putative receptors in cell lines). Contradictions in cytotoxicity (e.g., conflicting IC₅₀ values) may arise from cell line-specific expression of efflux pumps .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.